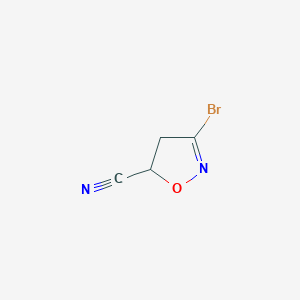
3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile is a chemical compound with the molecular formula C4H3BrN2O and a molecular weight of 174.98 g/mol . It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a bromine atom attached to the isoxazole ring, which significantly influences its chemical reactivity and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile typically involves a 1,3-dipolar cycloaddition reaction. This reaction is characterized by significant regio- and stereoselectivity . One common method involves the reaction of dibromoformoxime with an appropriate alkyne in the presence of a base . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often employs bulk custom synthesis techniques. These methods ensure the compound is produced in large quantities while maintaining high purity and consistency . The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to covalently inactivate recombinant human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) with high reactivity . This interaction is facilitated by the electrophilic nature of the bromine atom, which reacts with nucleophilic sites on the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile stands out due to its specific substitution pattern and the presence of a nitrile group. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAVYSBGTQNEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2444895.png)





![2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide](/img/structure/B2444902.png)


![1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2444908.png)




